

Cyclopropyl(2-pyridyl)methanone CAS 57276-28-5 data sheet

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Compound of Interest

Compound Name: *Cyclopropyl(2-pyridyl)methanone*

Cat. No.: *B1585154*

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An In-depth Technical Guide to **Cyclopropyl(2-pyridyl)methanone** (CAS 57276-28-5)

Authored by: A Senior Application Scientist Introduction

Cyclopropyl(2-pyridyl)methanone, registered under CAS number 57276-28-5, is a heterocyclic ketone of significant interest to the scientific community, particularly those in drug discovery and synthetic organic chemistry. The molecule's unique architecture, which covalently links a strained cyclopropyl ring to a pyridine nucleus via a carbonyl group, imparts a distinct combination of rigidity, polarity, and reactivity. The cyclopropyl moiety is a well-established bioisostere for alkenes and a valuable functional group in medicinal chemistry, often introduced to enhance metabolic stability, improve binding affinity to biological targets, and modulate physicochemical properties.^[1] Similarly, the pyridine ring is a ubiquitous scaffold in pharmaceuticals, valued for its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic profile.^{[2][3]} This guide provides a comprehensive technical overview of **Cyclopropyl(2-pyridyl)methanone**, consolidating its physicochemical properties, robust synthetic protocols, spectroscopic signature, chemical reactivity, and essential safety guidelines for researchers and drug development professionals.

Physicochemical and Structural Data

The fundamental properties of **Cyclopropyl(2-pyridyl)methanone** are summarized below. These data are critical for its handling, reaction setup, and analytical characterization.

Property	Value	Source(s)
CAS Number	57276-28-5	[4] [5]
Molecular Formula	C ₉ H ₉ NO	[4] [5] [6] [7]
Molecular Weight	147.17 g/mol	[6] [7]
IUPAC Name	cyclopropyl(pyridin-2-yl)methanone	[6]
Boiling Point	246.1°C at 760 mmHg	[6]
Density	1.191 g/cm ³	[6]
Flash Point	109°C	[6]
Canonical SMILES	C1CC1C(=O)C2=CC=CC=N2	[5] [6]
InChI Key	BYBSSXPFERULBV-UHFFFAOYSA-N	[6]

Synthesis and Mechanistic Considerations

While several synthetic routes can be envisioned, a highly reliable and scalable method for preparing **Cyclopropyl(2-pyridyl)methanone** is the Grignard reaction between a cyclopropyl magnesium halide and 2-cyanopyridine. This approach is predicated on the powerful nucleophilicity of the Grignard reagent and the electrophilic nature of the nitrile carbon.

Recommended Synthetic Protocol: Grignard Reaction

This protocol details the synthesis from cyclopropyl bromide and 2-cyanopyridine. The rationale behind this choice is its high efficiency in forming the crucial carbon-carbon bond between the cyclopropyl ring and the carbonyl carbon.

Materials:

- Cyclopropyl bromide
- Magnesium turnings

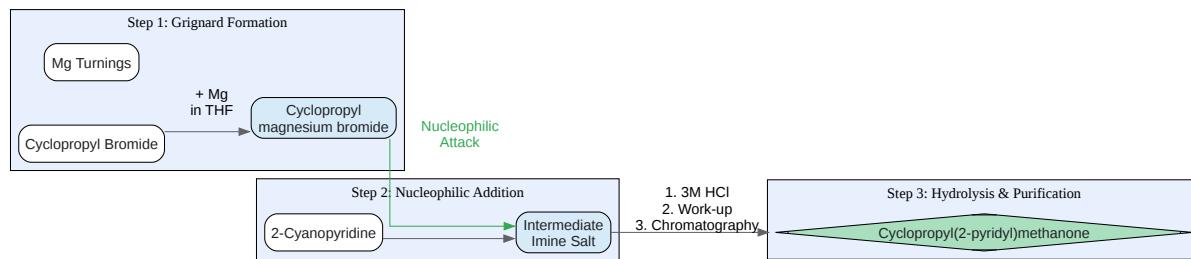
- Anhydrous Tetrahydrofuran (THF)
- 2-Cyanopyridine
- Anhydrous Diethyl Ether
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Hydrochloric acid (3 M)
- Sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate (for chromatography)

Step-by-Step Methodology:

- Grignard Reagent Preparation:
 - To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).
 - Add a small volume of anhydrous THF to just cover the magnesium.
 - In the dropping funnel, prepare a solution of cyclopropyl bromide (1.1 equivalents) in anhydrous THF.^[8]
 - Add a small portion of the cyclopropyl bromide solution to the magnesium. The reaction is initiated by gentle heating or the addition of a small iodine crystal if it does not start spontaneously.
 - Once the exothermic reaction begins, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

- After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of cyclopropylmagnesium bromide. Cool the resulting dark grey solution to 0°C.
- Reaction with 2-Cyanopyridine:
 - Dissolve 2-cyanopyridine (1.0 equivalent) in anhydrous THF in a separate flame-dried flask under a nitrogen atmosphere.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)
 - Cool the 2-cyanopyridine solution to 0°C in an ice bath.
 - Slowly add the prepared cyclopropylmagnesium bromide solution to the 2-cyanopyridine solution via cannula or dropping funnel. The addition is exothermic and should be controlled to maintain the temperature below 10°C.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
- Hydrolysis and Work-up:
 - Cool the reaction mixture back to 0°C and slowly quench by adding 3 M hydrochloric acid. This step hydrolyzes the intermediate imine salt to the desired ketone.[\[13\]](#)
 - Continue adding the acid until the aqueous layer is acidic (pH ~2-3) and all magnesium salts have dissolved.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).
 - Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine.
 - Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
- Purification:

- Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford **Cyclopropyl(2-pyridyl)methanone** as a pure product.



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*Synthesis workflow for **Cyclopropyl(2-pyridyl)methanone**.*

Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. Below are the expected spectroscopic signatures.

Chemical structure with key atoms labeled.

- **¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct signals for both the pyridine and cyclopropyl protons.
 - Pyridine Protons (4H): A complex multiplet pattern between δ 7.5 and 8.7 ppm. The proton at the C6 position (adjacent to nitrogen) will be the most downfield.

- Cyclopropyl Methine Proton (1H): A multiplet around δ 2.5-3.0 ppm, shifted downfield due to the adjacent carbonyl group.
- Cyclopropyl Methylene Protons (4H): Two distinct multiplets in the upfield region, typically between δ 1.0 and 1.5 ppm, due to their diastereotopic nature.
- ^{13}C NMR Spectroscopy: The carbon spectrum will confirm the presence of nine distinct carbon environments.
 - Carbonyl Carbon (C=O): A characteristic peak in the downfield region, expected around δ 195-205 ppm.
 - Pyridine Carbons: Five signals in the aromatic region (δ 120-155 ppm).
 - Cyclopropyl Methine Carbon: A signal around δ 15-25 ppm.
 - Cyclopropyl Methylene Carbons: A signal in the highly shielded region, around δ 10-15 ppm.
- Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch, typically observed around 1680-1700 cm^{-1} . Additional peaks will be present for C-H stretches (aromatic and aliphatic) and C=N/C=C stretches from the pyridine ring.
- Mass Spectrometry (MS): The electron impact (EI) mass spectrum should show a molecular ion peak (M^+) at $m/z = 147$, corresponding to the molecular weight of the compound. Key fragmentation patterns would likely involve the loss of the cyclopropyl group (M-41) and the carbonyl group (M-28).

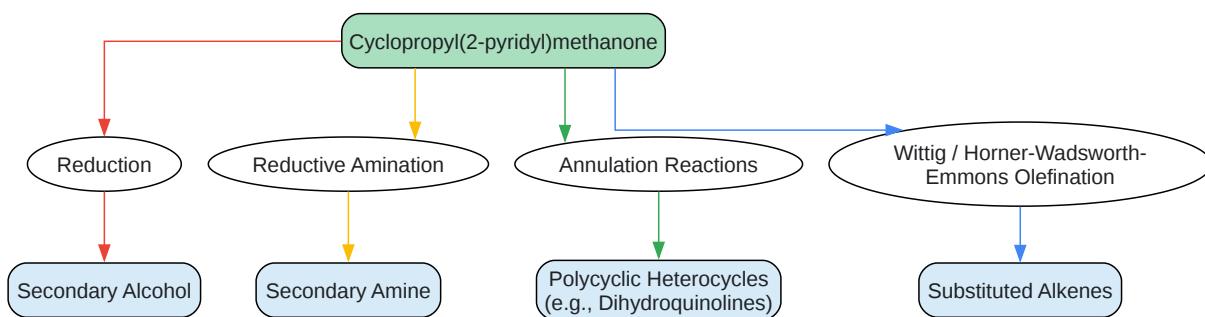
Chemical Reactivity and Applications

Cyclopropyl(2-pyridyl)methanone serves as a versatile building block in organic synthesis. Its primary utility lies in its role as a precursor for more complex molecular scaffolds.

- Synthesis of Dihydronaphthalenes and Dihydroquinolines: The compound is a known reactant for the synthesis of dihydronaphthalene and dihydroquinoline derivatives.^[7] This transformation likely proceeds through a multi-step sequence involving activation of the

ketone and subsequent annulation reactions. The pyridine nitrogen can act as an internal nucleophile or directing group in these cyclization strategies.

- Medicinal Chemistry Scaffolding: The combination of the cyclopropyl group and the 2-pyridyl ketone motif makes it an attractive starting point for the development of novel therapeutic agents. The ketone can be readily converted into other functional groups (alcohols, amines, heterocycles), allowing for extensive structure-activity relationship (SAR) studies. The pyridinone scaffold, which can be derived from such precursors, is found in a wide array of biologically active molecules with applications ranging from anticancer to anti-inflammatory agents.[2][3]



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Key reaction pathways involving the title compound.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are paramount when handling **Cyclopropyl(2-pyridyl)methanone**. While a specific, verified Safety Data Sheet (SDS) for this exact compound is not readily available from public databases, data from structurally similar compounds (e.g., other substituted pyridines and ketones) suggest the following guidelines.[14][15][16]

- Hazard Identification:

- May be harmful if swallowed, in contact with skin, or if inhaled.
- Can cause skin and serious eye irritation.
- Corrosive properties should be assumed, potentially causing burns upon contact.[\[14\]](#)
- Personal Protective Equipment (PPE):
 - Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.
 - All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
- First Aid Measures:
 - Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.
 - Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
 - Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
- Handling and Storage:
 - Store in a tightly sealed container in a cool, dry, and well-ventilated place.
 - Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[\[15\]](#)
 - Ground and bond containers when transferring material to prevent static discharge.

Anticipated GHS pictograms for handling.

Conclusion

Cyclopropyl(2-pyridyl)methanone is a valuable synthetic intermediate with significant potential in the fields of organic synthesis and medicinal chemistry. Its preparation via a robust Grignard protocol is well-established, and its structural features provide a unique platform for the construction of more complex, biologically relevant molecules. Proper understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in a research and development setting.

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